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Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507 Get Quote

An In-depth Technical Guide on 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2) is a substituted aromatic aldehyde of

significant interest in organic synthesis and medicinal chemistry.[1] Its unique electronic

properties, arising from the ortho-positioning of a strongly electron-withdrawing nitro group and

an electronegative fluorine atom relative to the aldehyde functionality, render it a versatile

building block for the synthesis of complex heterocyclic compounds and potential

pharmaceutical intermediates. This document provides a comprehensive overview of its

physicochemical properties, reactivity, safety information, and representative experimental

protocols.

Physicochemical Properties
2-Fluoro-6-nitrobenzaldehyde is a crystalline solid at room temperature. The key physical

and chemical properties are summarized in the table below, compiled from various supplier and

database sources.
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Property Value Source(s)

CAS Number 1644-82-2 [1]

Molecular Formula C₇H₄FNO₃ [1]

Molecular Weight 169.11 g/mol

Appearance Solid, Crystals

Purity 97-99% [1]

Boiling Point 62-64 °C

Synonym 3-Fluoro-2-formylnitrobenzene

InChI Key
LMTKLMMRJDNPFT-

UHFFFAOYSA-N
[1]

Storage Conditions

Ambient temperature; for long-

term, store under inert

atmosphere at 2-8°C.

[1]

Reactivity and Chemical Profile
The reactivity of 2-Fluoro-6-nitrobenzaldehyde is dominated by the electronic effects of its

substituents. The potent electron-withdrawing nature of the nitro group, combined with the

inductive effect of the fluorine atom, significantly activates the aromatic ring towards

Nucleophilic Aromatic Substitution (SNAr).

The fluorine atom, being a good leaving group, is readily displaced by a wide range of

nucleophiles. The ortho-nitro group is crucial for this reactivity as it stabilizes the negative

charge in the Meisenheimer complex intermediate, which is the rate-determining step of the

SNAr mechanism. This high reactivity makes the compound an excellent precursor for

introducing amines, alkoxides, and other nucleophilic moieties at the 2-position.

Conversely, the electron-deficient nature of the aromatic ring deactivates it towards electrophilic

aromatic substitution. The aldehyde group exhibits typical reactivity, such as condensation

reactions and oxidation to the corresponding carboxylic acid.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh2d700ebc?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh2d700ebc?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh2d700ebc?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh2d700ebc?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh2d700ebc?context=bbe
https://www.benchchem.com/product/b167507?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparing_reactivity_of_2_Chloro_6_fluorobenzaldehyde_with_other_benzaldehydes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized workflow for the SNAr reaction of 2-Fluoro-6-nitrobenzaldehyde.

Experimental Protocols
While a specific protocol for the synthesis of 2-Fluoro-6-nitrobenzaldehyde is not readily

available in peer-reviewed literature, its synthesis would likely follow established methods for

producing similar fluoro-nitro-aromatics, such as the Halex reaction (halogen exchange). A

patent describes the synthesis of the related 2-fluoro-5-nitrobenzaldehyde by reacting 2-chloro-

5-nitrobenzaldehyde with potassium fluoride in dimethylformamide.[3]

Below is a representative protocol for a common reaction involving 2-Fluoro-6-
nitrobenzaldehyde as a starting material: Nucleophilic Aromatic Substitution with an Amine.

Objective: To synthesize 2-(Alkylamino)-6-nitrobenzaldehyde.

Materials:

2-Fluoro-6-nitrobenzaldehyde

Primary or secondary amine (e.g., piperidine, 1.2 equivalents)

Potassium carbonate (K₂CO₃, 2.0 equivalents)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 2-Fluoro-6-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0

eq), and anhydrous DMF.
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Addition of Nucleophile: Add the amine (1.2 eq) to the stirred suspension at room

temperature.

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel

containing water.

Extraction: Extract the aqueous layer three times with ethyl acetate.

Washing: Combine the organic layers and wash with water, followed by brine, to remove

residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel using

an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-

(Alkylamino)-6-nitrobenzaldehyde.
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Reaction Phase

Work-up & Isolation

1. Combine Reactants
(Aldehyde, K₂CO₃ in DMF)

2. Add Amine Nucleophile

3. Heat and Stir (80-100°C)
Monitor via TLC

4. Quench with Water

5. Extract with Ethyl Acetate

6. Wash with Brine

7. Dry and Concentrate

8. Purify via Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for a typical SNAr amination reaction.
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Biological Activity and Applications in Drug
Development
While specific biological activities for 2-Fluoro-6-nitrobenzaldehyde are not extensively

documented, nitroaromatic compounds are crucial intermediates in the pharmaceutical

industry.[4] For instance, 2-nitrobenzaldehyde is a key precursor in the synthesis of

dihydropyridine-type calcium channel blockers like Nifedipine.[4][5]

The functional groups on 2-Fluoro-6-nitrobenzaldehyde make it an attractive scaffold for

generating libraries of novel compounds. The aldehyde can be used to synthesize Schiff bases

and other heterocyclic structures, while the activated fluoro-position allows for the introduction

of diverse functional groups via SNAr. Derivatives of structurally related compounds, such as 2-

chloro-5-nitrobenzaldehyde, have been explored for their potential antimicrobial and anticancer

activities.[6] Therefore, this molecule represents a valuable starting point for medicinal

chemistry campaigns aimed at discovering new therapeutic agents.

Safety and Handling
2-Fluoro-6-nitrobenzaldehyde is classified as a hazardous substance and should be handled

with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard Class GHS Pictogram Code Description

Skin Irritation
GHS07 (Exclamation

Mark)
H315 Causes skin irritation.

Eye Irritation
GHS07 (Exclamation

Mark)
H319

Causes serious eye

irritation.

Respiratory Irritation
GHS07 (Exclamation

Mark)
H335

May cause respiratory

irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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